molecular formula C11H11NO B8500503 4-(4-Methoxyphenyl)but-3-enenitrile CAS No. 87639-24-5

4-(4-Methoxyphenyl)but-3-enenitrile

Cat. No. B8500503
M. Wt: 173.21 g/mol
InChI Key: WKFVXSADLCGFDV-UHFFFAOYSA-N
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Patent
US06703182B1

Procedure details

Benzoic acid 1-cyano-3-(4-methoxy-phenyl)-allyl ester (15 g; ca 0.050 mol) is dissolved in 100 ml of anhydrous tetrahydrofuran. Tetrakis(triphenylphosphine)palladium (0.88 g; 0.8 mmol) and 4.8 ml of poly(methylhydrosiloxane) (ca 80 meq; Aldrich) are added, and the mixture is stirred at ca 20° C., cooling with a cold water bath. After 3 h 30 min, the mixture is concentrated by rotary evaporation, stirred with 150 ml of water to hydrolyze the siloxane. The polymer and organic materials are redissolved in CH2Cl2 and washed with saturated sodium bicarbonate to remove benzoic acid. Evaporation of the solvent and flash chromatography (150 g SiO2; hexane:ethyl acetate 80:20 v:v) affords 4.9 g (57%) of pure 4-(4-methoxy-phenyl)-but-3-enenitrile, mp 75-76° C.
Name
Benzoic acid 1-cyano-3-(4-methoxy-phenyl)-allyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
poly(methylhydrosiloxane)
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3](OC(=O)C1C=CC=CC=1)[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)#[N:2]>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[CH:4][CH2:3][C:1]#[N:2])=[CH:7][CH:8]=1 |^1:31,33,52,71|

Inputs

Step One
Name
Benzoic acid 1-cyano-3-(4-methoxy-phenyl)-allyl ester
Quantity
15 g
Type
reactant
Smiles
C(#N)C(C=CC1=CC=C(C=C1)OC)OC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
poly(methylhydrosiloxane)
Quantity
4.8 mL
Type
reactant
Smiles
Name
Quantity
0.88 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at ca 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with a cold water bath
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated by rotary evaporation
STIRRING
Type
STIRRING
Details
stirred with 150 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
The polymer and organic materials are redissolved in CH2Cl2
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
to remove benzoic acid
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and flash chromatography (150 g SiO2; hexane:ethyl acetate 80:20 v:v)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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